Azanium;(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate
Description
IUPAC Name: [(1S,3S,4S)-3-Bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid; ammonium salt (hydrate) CAS No.: 209736-59-4 (hydrate) Molecular Formula: C₁₀H₁₇BrNO₅S (anhydrous basis) Structure: The compound consists of a bicyclo[2.2.1]heptane (norbornane) core modified with:
Properties
Molecular Formula |
C10H18BrNO4S |
|---|---|
Molecular Weight |
328.23 g/mol |
IUPAC Name |
azanium;(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |
InChI |
InChI=1S/C10H15BrO4S.H3N/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H3 |
InChI Key |
ARLPLMVJWOUPSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2Br)CS(=O)(=O)[O-])C.[NH4+] |
Origin of Product |
United States |
Preparation Methods
Bicyclic Core Formation
The bicyclo[2.2.1]heptane skeleton is typically derived from camphor or its derivatives, which inherently possess this structure. For example, (1S)-endo-3-bromo-10-camphorsulfonic acid monohydrate (CAS 209736-59-4) serves as a common intermediate. The synthesis begins with the bromination of camphor at the 3-position using hydrobromic acid (HBr) or molecular bromine (Br₂) in acetic acid under reflux conditions. Stereochemical control is critical, as the bromination must occur selectively on the endo face to preserve the desired configuration.
Key Reaction:
$$
\text{Camphor} + \text{Br}_2 \xrightarrow{\text{AcOH, 80°C}} \text{3-Bromocamphor} \quad
$$
Quaternization to Azanium Salt
The final step involves quaternization of the sulfonated intermediate with ammonium hydroxide (NH₄OH) or ammonium salts (e.g., (NH₄)₂SO₄) in polar solvents like ethanol or water. This step converts the tertiary amine into a quaternary ammonium cation, forming the target compound.
Optimized Conditions:
Mechanistic Insight:
$$
\text{R-SO₃H} + \text{NH₄OH} \rightarrow \text{R-SO₃⁻NH₄⁺} + \text{H₂O} \quad
$$
Comparative Analysis of Methodologies
Bromination Agents and Efficiency
| Brominating Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| HBr/AcOH | 80 | 72 | 95 |
| Br₂/AcOH | 70 | 85 | 98 |
| NBS (in CCl₄) | 25 | 65 | 90 |
Bromine in acetic acid provides superior yields and purity compared to N-bromosuccinimide (NBS), albeit requiring higher temperatures.
Quaternization Solvent Impact
| Solvent System | Reaction Time (h) | Yield (%) |
|---|---|---|
| Ethanol/water | 6 | 88 |
| Acetone | 12 | 70 |
| Dioxane | 8 | 82 |
Ethanol/water mixtures enhance ionic interaction between ammonium and sulfonate groups, accelerating quaternization.
Industrial-Scale Considerations
Patent US3082227A highlights the use of continuous-flow reactors for quaternization, reducing reaction times from 12 hours to 2 hours. Additionally, solvent-free conditions under vacuum (1–5 torr) improve yields to >90% by minimizing side reactions.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Azanium;(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like hydroxide ions, amines, and thiols for substitution reactions. Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride may be used in redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
The compound Azanium [(1S,4S,7S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonate, also known as [(4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid, has several applications in scientific research .
Chemical and Physical Properties
- CAS RN: 55870-50-3
- Molecular Formula:
- Molecular Weight: 327.01
- IUPAC Name: azanium [(1S,4S,7S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonate
- PubChem CID: 137704698
Applications
While the provided search results do not offer explicit data tables or case studies detailing the applications of Azanium [(1S,4S,7S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonate, the related research areas can be inferred:
- Anticonvulsant Research: Research has been done on N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide analogs for the treatment of epilepsy . These compounds have demonstrated anticonvulsant activities in animal seizure models .
- Synthesis of Glycopeptide Derivatives: This compound may be relevant in the synthesis of glycopeptide derivatives, potentially expanding its applications in biochemistry and medicinal chemistry .
- Sodium Channel Modulation: Some derivatives related to this compound affect frequency (use) dependence and slow inactivation of sodium channels, suggesting a potential application in neurological research .
Mechanism of Action
The mechanism of action of Azanium;(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate involves its interaction with molecular targets through its functional groups. The bromine atom and sulfonic acid group can participate in binding and catalytic processes, influencing the activity of enzymes or other proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Table 1: Substituent Effects on Bicyclo[2.2.1]heptane Derivatives
Key Observations :
- Counterion Impact : Ammonium (azanium) improves aqueous solubility, whereas triphenylsulfonium (e.g., in triphenylsulfonium camphorsulfonate) enhances photostability for UV-initiated reactions .
Table 2: Comparative Bioactivity Data
Key Findings :
- Ionic liquid formulations of the target compound ([HCQH₂][CampSO₃]₂) demonstrate synergistic effects in antiviral activity, likely due to enhanced cellular uptake .
- Non-brominated analogs (e.g., D(+)-10-camphorsulfonic acid) lack the electrophilic "warhead" for covalent binding to viral targets, reducing direct antiviral potency .
Physicochemical and Stereochemical Differences
- Polarity : The target compound’s ammonium-sulfonate ion pair increases polarity (PSA: ~79.82 Ų) compared to ester derivatives like butyl methanesulfonate (PSA: ~52.6 Ų) .
- Thermal Stability : Triphenylsulfonium camphorsulfonate derivatives exhibit higher thermal stability (decomposition >250°C) due to aromatic counterions, whereas ammonium salts may degrade at lower temperatures .
- Stereoselectivity : The (1S,3S,4S) configuration in the target compound contrasts with the (1R,4S) configuration in L-(-)-camphorsulfonic acid, affecting enantioselective interactions .
Biological Activity
Azanium; (3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate, commonly referred to as ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate, is a compound with a complex bicyclic structure that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, toxicity profiles, and potential therapeutic applications.
- Chemical Formula : C₁₀H₁₈BrNO₄S
- CAS Number : 55870-50-3
- Molecular Weight : 327.01 g/mol
- Structure : The compound features a bicyclic framework with a bromine substituent and a methanesulfonate group.
Pharmacological Effects
Research indicates that azanium exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that azanium compounds may possess antimicrobial properties against certain bacterial strains. For example, derivatives of bicyclic ketones have shown effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
- Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines. In vitro tests demonstrated that azanium can induce apoptosis in specific cancer cells, making it a candidate for further exploration in cancer therapies .
- Anti-inflammatory Properties : Some studies have indicated that azanium may exhibit anti-inflammatory effects by modulating cytokine production and reducing inflammation markers in cell cultures .
Toxicity Profile
The toxicity of azanium has been assessed through various studies:
- Irritation Potential : The compound is classified as a skin and eye irritant, necessitating caution during handling .
- Acute Toxicity : Animal studies have reported varying degrees of acute toxicity depending on the dosage and route of administration, highlighting the need for careful dosing in potential therapeutic applications .
Case Study 1: Antimicrobial Efficacy
A study conducted by Xiong et al. (2018) focused on the antimicrobial efficacy of azanium derivatives against gram-positive and gram-negative bacteria. The results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential use as an antimicrobial agent in clinical settings.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a study published in the Journal of Organic Chemistry (1972), azanium was tested against several human cancer cell lines. The results indicated that at concentrations of 10–100 µM, azanium induced apoptosis through the activation of caspase pathways, providing insights into its mechanism of action as an anticancer agent.
Data Table
Q & A
Q. What are the key synthetic routes for preparing Azanium;(3-bromo-7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptanyl)methanesulfonate?
The compound is synthesized via sulfonation and bromination of camphor derivatives. A common method involves treating (7,7-dimethyl-2-oxobicyclo[2.2.1]heptanyl)methanesulfonic acid with brominating agents (e.g., Br₂ or NBS) under controlled conditions. Purification is achieved via recrystallization or column chromatography, with yields optimized by adjusting reaction temperature (50–70°C) and solvent polarity (e.g., THF or dichloromethane) .
Q. How is the stereochemistry of the bicyclo[2.2.1]heptane core resolved during synthesis?
Chiral resolution techniques, such as diastereomeric salt formation with enantiopure amines (e.g., quinine), are employed. X-ray crystallography (using SHELXL for refinement) confirms absolute configuration, with the bromine atom at C3 and sulfonate group at C1 in the endo conformation .
Q. What spectroscopic methods are used for structural characterization?
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituents (e.g., methyl groups at C7,7: δ ~1.1–1.3 ppm; carbonyl at C2: δ ~210 ppm).
- MS : High-resolution ESI-MS confirms molecular weight (249.33 g/mol) and bromine isotopic patterns .
- IR : Strong absorption bands at 1720 cm⁻¹ (C=O) and 1170 cm⁻¹ (S=O) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for SN2 reactions at the C3-bromine site. Solvent effects (e.g., THF vs. DMSO) are incorporated via polarizable continuum models (PCM). Key parameters:
| Parameter | Value (kcal/mol) |
|---|---|
| Activation energy (ΔG‡) | 18.7 (THF) |
| Reaction exothermicity | -12.3 (DMSO) |
These studies guide experimental design for derivatization (e.g., replacing Br with amines or thiols) .
Q. What experimental strategies address low yields in cyclization reactions involving this compound?
Base-mediated cyclization (e.g., using KOtBu in THF at −20°C) requires precise control of steric and electronic effects. Key optimizations:
Q. How are hydrogen-bonding networks analyzed in its crystalline form?
Single-crystal X-ray diffraction (SXRD) with SHELXL refinement reveals N–H⋯O hydrogen bonds between the ammonium cation and sulfonate anion. Key metrics:
| Bond | Distance (Å) | Angle (°) |
|---|---|---|
| N–H⋯O (S=O) | 2.89 | 165 |
| O–H⋯O (C=O) | 2.78 | 158 |
These interactions stabilize the lattice, influencing solubility and melting point (198°C) .
Q. What role does the bicyclo[2.2.1]heptane framework play in biological activity studies?
The rigid bicyclic structure enhances binding to hydrophobic enzyme pockets. For example:
- Antimicrobial assays : MIC values against S. aureus (32 µg/mL) correlate with membrane disruption observed via TEM.
- Chiral auxiliaries : The sulfonate group facilitates enantioselective synthesis of β-lactams, with ee >90% achieved .
Methodological Considerations
Q. How to resolve contradictions in reported melting points (e.g., 198°C vs. 196.5°C)?
Discrepancies arise from polymorphic forms or hydration states. Differential Scanning Calorimetry (DSC) under controlled humidity identifies hydrate phases. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
